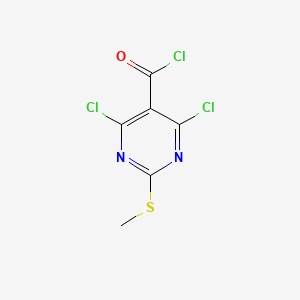

4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonyl chloride

Descripción general

Descripción

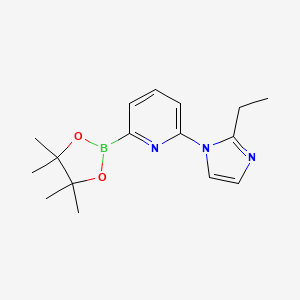

4,6-Dichloro-2-(methylthio)pyrimidine is a compound useful in organic synthesis . It has the molecular formula C5H4Cl2N2S and a molecular weight of 195.07 g/mol .

Molecular Structure Analysis

The structure of 4,6-Dichloro-2-(methylthio)pyrimidine comprises molecules that vary only slightly in their N—C—S—C torsion angle. All the molecules are planar to within less than 3.1° .Chemical Reactions Analysis

4,6-Dichloro-2-(methylthio)pyrimidine reacts with (η5-C5H5)Fe(CO)2 to form monometallic and bimetallic complexes .Physical And Chemical Properties Analysis

4,6-Dichloro-2-(methylthio)pyrimidine is a solid with a melting point of 159-163°C . It has the SMILES string CSc1nc(Cl)c(C(O)=O)c(Cl)n1 .Aplicaciones Científicas De Investigación

Synthesis of Pyrimidine Derivatives

4,6-Dichloro-2-(methylthio)pyrimidine: serves as a key intermediate in the synthesis of various pyrimidine derivatives. These derivatives are crucial in medicinal chemistry due to their presence in numerous pharmaceuticals and agrochemicals .

Development of Herbicides

The compound is used in the development of herbicides. Its reactivity with other organic compounds can lead to the formation of substances that inhibit the growth of unwanted plants in agriculture .

Creation of Antimalarial Agents

Researchers utilize this chemical in the creation of antimalarial agents. The pyrimidine ring, a component of this molecule, is a common motif in antimalarial drugs .

Pharmaceutical Research

In pharmaceutical research, 4,6-Dichloro-2-(methylthio)pyrimidine is employed in the synthesis of compounds that have potential therapeutic effects against various diseases .

Material Science

This compound is also explored in material science for the development of new materials with potential applications in electronics and photonics .

Chemical Research

It is a valuable reagent in chemical research for studying substitution reactions, where it can react with various nucleophiles to form different substituted pyrimidines .

Organic Synthesis

The compound is used in organic synthesis to create complex molecules for further application in chemical biology and drug discovery .

Catalysis

4,6-Dichloro-2-(methylthio)pyrimidine: can act as a ligand in catalysis, forming complexes with metals that can catalyze various chemical reactions .

Safety and Hazards

This compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating it can cause eye and skin irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

4,6-dichloro-2-methylsulfanylpyrimidine-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N2OS/c1-13-6-10-3(7)2(5(9)12)4(8)11-6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHZGWIOWCZZQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(C(=N1)Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1269119-14-3 | |

| Record name | 1269119-14-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B578123.png)

![2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B578125.png)

![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)

![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B578141.png)

![N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B578142.png)

![1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B578144.png)